1,6-Dihydropyridazin-3(2H)-one
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Overview
Description
1,6-Dihydropyridazin-3(2H)-one: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dihydropyridazin-3(2H)-one can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions and can be carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazin-3(2H)-one derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
1,6-Dihydropyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,6-Dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1,6-Dihydropyridazin-3(2H)-one can be compared with other similar compounds, such as:
Pyridazin-3(2H)-one: Lacks the dihydro functionality, resulting in different chemical reactivity and biological activity.
1,4-Dihydropyridazine: Contains a different arrangement of nitrogen atoms, leading to distinct chemical properties.
Pyridazine: The fully aromatic form of the compound, exhibiting different electronic properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the dihydro functionality, which imparts unique chemical and biological properties.
Properties
CAS No. |
193197-94-3 |
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Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H6N2O/c7-4-2-1-3-5-6-4/h1-2,5H,3H2,(H,6,7) |
InChI Key |
WCEGJICVJSCVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)NN1 |
Origin of Product |
United States |
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